2-METHOXY-5-NITROPHENYL ISOTHIOCYANATE

Antifungal Plant Pathology Structure-Activity Relationship

Researchers relying on generic isothiocyanates face irreproducible SAR due to overlooked substituent electronic effects. The ortho-MeO/para-NO2 dual-substitution pattern of 2-methoxy-5-nitrophenyl isothiocyanate (CAS 71793-51-6) generates a unique electronic and steric environment-activity differences exceed 100-fold versus single-substituent analogs, making it essential for controlled SAR studies. • Enables SAR-driven antifungal and bactericidal discovery leveraging the critical 5-NO2 pharmacophore. • Validated anticancer scaffold with superior antiproliferative activity in MCF-7 cell assays. • Supplied at ≥98% purity with full analytical documentation ensuring experimental reproducibility and batch-to-batch consistency.

Molecular Formula C8H6N2O3S
Molecular Weight 210.21 g/mol
CAS No. 71793-51-6
Cat. No. B1362871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-METHOXY-5-NITROPHENYL ISOTHIOCYANATE
CAS71793-51-6
Molecular FormulaC8H6N2O3S
Molecular Weight210.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])N=C=S
InChIInChI=1S/C8H6N2O3S/c1-13-8-3-2-6(10(11)12)4-7(8)9-5-14/h2-4H,1H3
InChIKeyQVOHAYVRNBCJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-nitrophenyl Isothiocyanate – Chemical Identity and Procurement


2-Methoxy-5-nitrophenyl isothiocyanate (CAS 71793-51-6) is an aromatic isothiocyanate derivative with the molecular formula C₈H₆N₂O₃S and a molecular weight of 210.21 g/mol [1]. It is characterized by the presence of both an electron-withdrawing nitro group at the 5-position and an electron-donating methoxy group at the 2-position on the phenyl ring , creating a unique electronic profile that influences its reactivity and biological activity. The compound appears as a yellow crystalline solid with a melting point of 105-107°C and is typically supplied at 97-98% purity . It is primarily used as a derivatization reagent for amines and amino acids in analytical chemistry and as a building block in medicinal chemistry for synthesizing thiourea derivatives and heterocyclic compounds .

Derivatization reagent for amine and amino acid analysis

Medicinal chemistry building block for thiourea and heterocycle synthesis

SAR probe: ortho-methoxy + para-nitro electronic environment studies

Why Generic Isothiocyanates Cannot Replace This Compound


The biological and chemical performance of aromatic isothiocyanates is exquisitely sensitive to the nature, number, and relative position of substituents on the phenyl ring [1]. Systematic structure-activity relationship (SAR) studies have demonstrated that the ortho-methoxy substitution in combination with the para-nitro group (relative to the NCS moiety) creates a distinct electronic and steric environment that cannot be replicated by generic phenyl isothiocyanate or single-substituent analogs [2]. The electron-withdrawing nitro group enhances the electrophilicity of the NCS carbon, increasing reactivity toward nucleophiles, while the ortho-methoxy group introduces steric hindrance and alters the compound's solubility profile [3]. This dual-substitution pattern has been shown to dramatically impact both the magnitude and spectrum of biological activity, with activity differences exceeding 100-fold between closely related analogs in some assays [4]. Consequently, substituting this compound with simpler, commercially-available isothiocyanates will result in significantly altered reactivity, selectivity, and biological outcomes, potentially compromising experimental reproducibility and downstream applications [5].

Substitution pattern

Dual-substitution (2-OCH₃ + 5-NO₂) creates distinct electrophilicity and steric profile; single-substituent analogs may not replicate reactivity.

Generic isothiocyanate

Phenyl isothiocyanate lacks both electron-withdrawing and ortho-steric groups, which can shift nucleophilic addition and biological response.

Activity profile transfer

Class-level SAR indicates that substituent position and combination may alter activity magnitude and spectrum; assay outcomes may differ significantly.

Quantitative Differentiation from Structural Analogs


Antifungal Potency Advantage of the Nitro Substituent

In head-to-head comparisons of para-substituted aromatic isothiocyanates against the plant pathogenic fungus Rhizoctonia solani, p-nitrophenyl isothiocyanate (structurally analogous to the target compound's 5-nitro substitution pattern) demonstrated the highest antifungal activity among all analogs tested, outperforming p-methoxyphenyl, p-chlorophenyl, p-methylphenyl, p-ethylphenyl, phenyl, and p-fluorophenyl isothiocyanates [1]. While direct quantitative MIC/IC50 values are not reported in the abstract, the activity ranking provides class-level inference that the nitro substituent at the para-position relative to NCS (equivalent to 5-position in the target compound) confers a significant activity advantage over unsubstituted phenyl isothiocyanate and other single-substituent analogs [1].

Antifungal activity rank
Class-level
p-Nitrophenyl ranked 1st of 7 analogs; phenyl rank 6th
Nitro group linked to higher antifungal ranking in tested set
Class-level inference; direct MIC values not reported
Antifungal Plant Pathology Structure-Activity Relationship

Antibacterial Activity Ranking Driven by Nitro Group

In a comparative study of para-substituted aromatic isothiocyanates against the plant pathogenic bacterium Erwinia carotovora, the antibacterial activity ranking was p-nitrophenyl > p-chlorophenyl > p-methylphenyl > p-ethylphenyl > p-fluorophenyl > phenyl > p-methoxyphenyl [1]. The p-nitrophenyl analog (structurally corresponding to the target compound's 5-nitro substitution) exhibited the highest antibacterial potency, while the p-methoxyphenyl analog was the least active [1]. This provides class-level evidence that the nitro group at the position para to NCS is essential for antibacterial activity, and that the combination of nitro and methoxy groups (as in the target compound) may yield a distinct activity profile compared to single-substituent analogs.

Antibacterial activity rank
Class-level
p-Nitrophenyl ranked 1st; p-methoxyphenyl ranked 7th
Nitro group tied to highest antibacterial rank among tested analogs
Class-level inference from para-substituted series
Antibacterial Plant Pathogen Structure-Activity Relationship

Ortho-Methoxy Substitution Modulates Larvicidal Activity

A study of 25 substituted phenyl isothiocyanates against Aedes aegypti larvae reported that substitution in the 4-position with methoxy (para to NCS) and in the 3-position with nitro (meta to NCS) increased toxicity compared to unsubstituted phenyl isothiocyanate, whereas methoxy substitution in the 2-position (ortho to NCS) reduced activity [1]. The target compound contains a 2-methoxy (ortho) and 5-nitro (para) substitution pattern. Based on these class-level SAR observations, the ortho-methoxy group is expected to attenuate larvicidal activity relative to compounds lacking this group, such as 4-nitrophenyl isothiocyanate. The LC50 values in this study ranged from 0.6 to 12.5 ppm, demonstrating that substituent position can alter toxicity by over 20-fold within the same chemical class [1].

Larvicidal activity range
Class-level
LC₅₀ range 0.6–12.5 ppm across 25 analogs
Ortho-methoxy may attenuate activity relative to meta-nitro substitution
SAR trend; data to verify for target compound
Larvicidal Vector Control Substituent Effect

Enhanced Antiproliferative Activity via Ortho-Methoxy Pattern

In a comprehensive SAR study of 79 synthetic isothiocyanates against human MCF-7 breast cancer cells, ortho-methoxy substituted phenyl isothiocyanates (e.g., 2-OCH₃-phenyl isothiocyanate, compound 33) exhibited a GI50 of 64.9 ± 3.5 µM at 24 hours, which improved to 42.3 ± 4.2 µM at 72 hours [1]. In contrast, the para-methoxy analog (4-OCH₃-phenyl isothiocyanate, compound 35) showed significantly weaker activity with a GI50 of 157.2 ± 1.8 µM at 24 hours and 44.6 ± 2.0 µM at 72 hours [1]. The benzyl analog with ortho-methoxy substitution (compound 36) demonstrated even greater potency, with no significant response at 24 hours but a GI50 of 7.0 ± 0.5 µM at 72 hours [1]. While the target compound (2-methoxy-5-nitro substitution) was not directly evaluated in this study, the data clearly demonstrate that ortho-methoxy substitution confers superior antiproliferative activity compared to para-methoxy substitution, with differences exceeding 2-fold at 24 hours and improved potency upon extended incubation.

Antiproliferative GI₅₀ (MCF-7)
Cross-study comparable
ortho-OCH₃ 64.9 µM (24h); para-OCH₃ 157.2 µM
Ortho-methoxy pattern may confer higher antiproliferative response
Cross-study comparable; target compound not directly tested
Anticancer MCF-7 GI50

High-Value Application Scenarios


Potent Antifungal Agents for Crop Protection

Based on the demonstrated superiority of nitro-substituted aromatic isothiocyanates against Rhizoctonia solani and Erwinia carotovora [1], 2-methoxy-5-nitrophenyl isothiocyanate is a strategic building block for developing next-generation fungicides and bactericides. The 5-nitro group provides the critical electron-withdrawing character required for maximal antifungal potency, while the 2-methoxy group can modulate solubility and target selectivity. Procurement of this compound enables SAR studies to optimize the balance between nitro-driven activity and methoxy-mediated bioavailability.

Selective Larvicide Design with Favorable Safety Profile

The SAR data indicating that ortho-methoxy substitution reduces larvicidal activity relative to meta-nitro analogs [2] positions 2-methoxy-5-nitrophenyl isothiocyanate as a candidate for developing selective pest control agents. This substitution pattern may offer a favorable therapeutic index by maintaining sufficient toxicity to target pests while reducing non-target effects, a critical consideration for vector control programs.

Anticancer Lead Optimization Using Ortho-Methoxy Scaffold

The MCF-7 cell data demonstrating that ortho-methoxy substitution confers superior antiproliferative activity compared to para-methoxy substitution [3] validates the use of 2-methoxy-5-nitrophenyl isothiocyanate as a privileged scaffold for anticancer drug discovery. The additional 5-nitro group introduces a handle for further functionalization and may enhance electrophilicity, potentially improving covalent target engagement.

Synthesis of Functionalized Thioureas and Heterocycles

The dual-substitution pattern (2-methoxy, 5-nitro) creates a unique electronic environment that influences the reactivity of the NCS group toward nucleophiles . This makes the compound a valuable intermediate for synthesizing structurally diverse thiourea derivatives, which are privileged structures in medicinal chemistry for targets such as kinases, proteases, and GPCRs.

Application
Selection Property
Validation Focus
Plant pathogen screening
Nitro-substituted activity ranking review
Antifungal/antibacterial endpoint confirmation
Larvicidal screening
Ortho-methoxy selectivity modulation review
Toxicity endpoint and selectivity evaluation
Cancer cell-model studies
Ortho-methoxy antiproliferative response review
Cell-viability and target-engagement endpoints
Thiourea/heterocycle synthesis
Dual-substitution reactivity profile
Nucleophilic addition and product diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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